4-(2-Nitro-4-trifluoromethylphenylthio)phenol
Overview
Description
4-(2-Nitro-4-trifluoromethylphenylthio)phenol is an organic compound characterized by the presence of a nitro group, a trifluoromethyl group, and a phenylthio group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Nitro-4-trifluoromethylphenylthio)phenol typically involves the nitration of 4-trifluoromethylphenol followed by thiolation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to thiolation using a suitable thiolating agent, such as thiourea, in the presence of a catalyst like hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-Nitro-4-trifluoromethylphenylthio)phenol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.
Substitution: The phenolic hydroxyl group can undergo nucleophilic substitution reactions with alkyl halides to form ethers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and a suitable catalyst.
Reduction: Hydrogen gas, palladium on carbon, and ethanol.
Substitution: Alkyl halides, potassium carbonate, and acetone.
Major Products Formed
Oxidation: 4-(2-Amino-4-trifluoromethylphenylthio)phenol.
Reduction: 4-(2-Nitro-4-trifluoromethylphenylsulfoxide)phenol.
Substitution: 4-(2-Nitro-4-trifluoromethylphenylthio)phenyl ether.
Scientific Research Applications
4-(2-Nitro-4-trifluoromethylphenylthio)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-Nitro-4-trifluoromethylphenylthio)phenol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-Nitro-4-(trifluoromethyl)phenol
- 4-(Trifluoromethyl)phenol
- 4-(Trifluoromethyl)aniline
Uniqueness
4-(2-Nitro-4-trifluoromethylphenylthio)phenol is unique due to the presence of both a nitro group and a phenylthio group, which impart distinct chemical reactivity and potential biological activity. The trifluoromethyl group further enhances its chemical stability and lipophilicity, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-[2-nitro-4-(trifluoromethyl)phenyl]sulfanylphenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO3S/c14-13(15,16)8-1-6-12(11(7-8)17(19)20)21-10-4-2-9(18)3-5-10/h1-7,18H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARNZAQOXQGVCJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)SC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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